molecular formula C11H13N3O B5817872 5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL-

5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL-

Cat. No.: B5817872
M. Wt: 203.24 g/mol
InChI Key: CWCCSDZPGHNWRT-UHFFFAOYSA-N
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Description

5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- is a heterocyclic compound that belongs to the pyranopyridine family

Chemical Reactions Analysis

Types of Reactions

5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- has several scientific research applications, including:

Properties

IUPAC Name

2-amino-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2)4-9-8(6-15-11)3-7(5-12)10(13)14-9/h3H,4,6H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCCSDZPGHNWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=C(C=C2CO1)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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